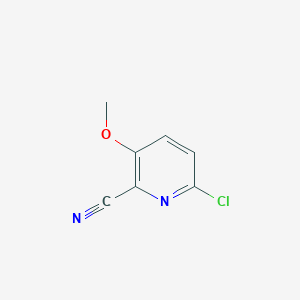

6-Chloro-3-methoxypicolinonitrile

描述

Overview of Picolinonitrile as a Strategic Heterocyclic Scaffold in Organic Synthesis

Picolinonitrile and its derivatives serve as versatile building blocks in the synthesis of more complex molecules. The electron-withdrawing nature of the nitrile group influences the reactivity of the pyridine (B92270) ring, making it amenable to a variety of chemical transformations. This characteristic allows for the introduction of diverse functional groups, leading to the creation of extensive compound libraries. nih.gov The pyridine skeleton itself offers flexibility in molecular design due to its solubility, basicity, and capacity for hydrogen bond formation. nih.gov

Importance of Chlorine and Methoxy (B1213986) Substituents in Functionalizing Pyridine Derivatives for Chemical Research

The introduction of halogen and alkoxy groups onto the pyridine ring significantly expands its synthetic utility and biological relevance. Halogenated pyridines, particularly those containing chlorine, are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net The carbon-halogen bond can be readily transformed through various cross-coupling reactions, providing a powerful tool for molecular diversification. nih.gov Chlorine, in particular, is a widely used substituent in medicinal chemistry, often perceived as a hydrophobic moiety. acs.org However, it can also participate in halogen bonding, a directed non-covalent interaction that can influence molecular conformation and protein-ligand binding. acs.org

Alkoxy groups, such as the methoxy group, are also of great importance in the functionalization of pyridine derivatives. They can modulate the electronic properties of the pyridine ring and are found in numerous bioactive compounds. researchgate.net The presence of a methoxy group can influence a molecule's metabolic stability and pharmacokinetic profile.

Current Research Trajectories and Potential Academic Contributions of 6-Chloro-3-methoxypicolinonitrile within Chemical Sciences

The compound this compound, which incorporates the picolinonitrile scaffold with both a chlorine and a methoxy substituent, is a subject of interest in contemporary chemical research. Its structure presents multiple reactive sites, offering a platform for the synthesis of a wide range of novel compounds. Research is actively exploring the use of such substituted pyridines in the development of new therapeutic agents and functional materials. For instance, the combination of a halogen and an alkoxy group on a pyridine ring can be found in various biologically active molecules.

The study of this compound and related compounds contributes to a deeper understanding of structure-activity relationships (SAR) in medicinal chemistry. nih.gov By systematically modifying the substituents on the pyridine ring, researchers can fine-tune the biological activity and selectivity of drug candidates. nih.govresearchgate.net The unique electronic and steric properties imparted by the chloro and methoxy groups make this compound a valuable tool for probing the chemical space around the pyridine core.

| Property | Value |

| Molecular Formula | C7H5ClN2O |

| IUPAC Name | 6-chloro-3-methoxypyridine-2-carbonitrile |

| CAS Number | 136555-52-1 |

Structure

3D Structure

属性

分子式 |

C7H5ClN2O |

|---|---|

分子量 |

168.58 g/mol |

IUPAC 名称 |

6-chloro-3-methoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-2-3-7(8)10-5(6)4-9/h2-3H,1H3 |

InChI 键 |

GVYUYRPCQKSENE-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(N=C(C=C1)Cl)C#N |

产品来源 |

United States |

Reactivity and Chemical Transformations of 6 Chloro 3 Methoxypicolinonitrile

Reactivity Profiles of the Picolinonitrile Core and its Substituents

The reactivity of 6-Chloro-3-methoxypicolinonitrile is a composite of the individual reactivities of its core structure and substituents. The pyridine (B92270) ring's inherent electron deficiency, coupled with the inductive and resonance effects of the chloro, methoxy (B1213986), and cyano groups, establishes a unique chemical landscape for targeted modifications.

Nucleophilic Aromatic Substitution Reactions at the Halogenated Pyridine Position

The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of the electron-withdrawing nitrile group. This electronic feature makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. In this compound, the chlorine atom is situated at the 6-position, which is ortho to the ring nitrogen, making it a prime site for nucleophilic aromatic substitution (SNAr).

The mechanism for SNAr reactions on this substrate involves the attack of a nucleophile on the carbon atom bearing the chlorine. This initial addition step forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized over the pyridine ring and onto the electronegative nitrogen atom, which stabilizes the complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the substituted product. libretexts.org The rate of these reactions is significantly influenced by the nature of the nucleophile, with stronger nucleophiles generally reacting more readily.

A variety of nucleophiles can be employed to displace the chloro substituent, including alkoxides, amines, and thiols. For instance, reaction with an amine can introduce a new nitrogen-containing group at the 6-position of the pyridine ring. youtube.com These reactions are often carried out under thermal conditions to overcome the energy barrier associated with the temporary disruption of the ring's aromaticity. youtube.com

Reactivity of the Nitrile Group Towards Various Reagents

The nitrile group (-C≡N) on the picolinonitrile core is a versatile functional group that can undergo a range of chemical transformations. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. The triple bond between the carbon and nitrogen atoms allows for addition reactions.

One of the primary reactions of the nitrile group is hydrolysis. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide. chemguide.co.uklumenlearning.com The reaction proceeds in stages, with the initial hydrolysis product being the corresponding amide (6-chloro-3-methoxypicolinamide), which can then be further hydrolyzed to the carboxylic acid (6-chloro-3-methoxypicolinic acid) upon extended reaction times or with stronger reagents. chemguide.co.uk

The nitrile group can also be reduced to a primary amine. libretexts.orgwikipedia.org Potent reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile to an aminomethyl group, yielding (6-chloro-3-methoxypyridin-2-yl)methanamine. libretexts.org Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium or nickel, is another effective method for this transformation. libretexts.orgwikipedia.org

Transformations and Stability Considerations of the Methoxy Moiety

The methoxy group (-OCH₃) at the 3-position of the pyridine ring is generally a stable ether linkage. On an aromatic ring, a methoxy group can be either electron-donating or electron-withdrawing, depending on its position. nih.gov In the case of this compound, its electronic influence is a combination of its meta-position relative to the ring nitrogen and its ortho-position to the nitrile group.

The cleavage of aryl methyl ethers to the corresponding phenols is a possible transformation, though it typically requires harsh reaction conditions. Strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃) are often used for this purpose. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the conjugate base on the methyl group. Given the presence of other reactive sites on the molecule, achieving selective cleavage of the methoxy group without affecting the nitrile or the chloro substituent would require careful selection of reagents and reaction conditions. In some cases, specialized reagents have been developed for the mild cleavage of ether protecting groups. researchgate.net

Derivatization Strategies for this compound

The distinct reactivity of each functional group on this compound allows for a range of derivatization strategies. These strategies enable the targeted modification of the molecule to synthesize a variety of more complex structures.

Functional Group Interconversions of the Nitrile Group (e.g., to amides, carboxylic acids, amines, or other nitrogen heterocycles)

The nitrile group serves as a valuable synthetic handle for the introduction of other functional groups. As previously mentioned, hydrolysis and reduction are key strategies for this purpose.

Conversion to Amides and Carboxylic Acids: The hydrolysis of the nitrile can be controlled to yield either the amide or the carboxylic acid. lumenlearning.com Heating the nitrile with a dilute acid or base will typically lead to the formation of the carboxylic acid. chemguide.co.ukgoogle.comgoogle.com Milder conditions or the use of specific catalysts can favor the formation of the amide. google.com For example, catalytic hydration using a chromium oxide-nickel oxide catalyst has been shown to convert 2-cyanopyridine (B140075) to picolinamide. google.com

Conversion to Amines: The reduction of the nitrile group provides a direct route to primary amines. libretexts.orgwikipedia.orgorganic-chemistry.org This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orglibretexts.org The resulting aminomethylpyridine derivative can then be used in a variety of subsequent reactions.

The table below summarizes some of the key functional group interconversions of the nitrile group.

| Starting Material | Reagents and Conditions | Product | Transformation |

|---|---|---|---|

| Picolinonitrile | H₂O, H⁺ or OH⁻, heat | Picolinic Acid | Hydrolysis |

| Picolinonitrile | H₂O, Catalyst (e.g., Cr₂O₃-NiO), heat | Picolinamide | Partial Hydrolysis/Hydration |

| Picolinonitrile | 1. LiAlH₄, ether; 2. H₂O | Aminomethylpyridine | Reduction |

| Picolinonitrile | H₂, Metal Catalyst (e.g., Pd, Pt, Ni), heat, pressure | Aminomethylpyridine | Catalytic Hydrogenation |

Selective Modification and Substitution of the Halogen Substituent (e.g., for coupling reactions, other nucleophilic substitutions)

The chloro substituent at the 6-position is an excellent site for modification, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution: As detailed in section 3.1.1, the chlorine atom can be displaced by a wide range of nucleophiles. wikipedia.org This allows for the introduction of various functionalities, such as alkoxy, amino, and thioether groups, by reacting this compound with the corresponding nucleophile (e.g., sodium methoxide, ammonia (B1221849), or sodium thiophenoxide).

Cross-Coupling Reactions: The chloro group makes the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgresearchgate.netorganic-chemistry.org This method is widely used to form biaryl compounds or to introduce alkyl or alkenyl substituents.

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne using a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.govnih.govlibretexts.org It is a highly efficient method for the synthesis of arylalkynes.

The table below provides an overview of these derivatization strategies for the halogen substituent.

| Starting Material | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| 6-Chloropyridine derivative | Nucleophilic Aromatic Substitution | Nu-H or Nu-M (e.g., R-OH, R-NH₂, R-SH) | 6-Substituted pyridine derivative |

| 6-Chloropyridine derivative | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 6-Aryl/Alkyl/Alkenylpyridine derivative |

| 6-Chloropyridine derivative | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 6-Alkynylpyridine derivative |

Chemical Transformations at the Methoxy Position

The methoxy group at the 3-position of the pyridine ring is a primary site for chemical modification, most notably through ether cleavage reactions. These transformations are crucial for the synthesis of derivatives such as 6-chloro-3-hydroxypicolinonitrile, a valuable intermediate in various synthetic pathways.

The conversion of the methoxy group to a hydroxyl group is a common and important transformation. This O-demethylation can be achieved using various reagents, primarily strong Lewis acids or Brønsted acids. chem-station.comcommonorganicchemistry.com

Using Boron Tribromide (BBr₃): Boron tribromide is a highly effective but strong Lewis acid for the cleavage of aryl methyl ethers. chem-station.com The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, forming an oxonium ion complex. This activation facilitates the nucleophilic attack by a bromide ion on the methyl group, leading to the formation of methyl bromide and a bromoborane-ether complex. Subsequent hydrolysis of this complex yields the desired phenol, in this case, 6-chloro-3-hydroxypicolinonitrile. chem-station.comnih.gov Due to the high reactivity of BBr₃, these reactions are typically initiated at low temperatures, such as -78°C, and slowly warmed to room temperature. chem-station.comcommonorganicchemistry.com

Using Aluminum Chloride (AlCl₃): Aluminum chloride is another potent Lewis acid capable of mediating the O-demethylation of aryl ethers. chem-station.com Similar to BBr₃, AlCl₃ activates the ether by coordinating to the oxygen atom. The reaction often requires heating in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) to proceed to completion. chem-station.com

Using Strong Brønsted Acids (HBr, HI): Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can also effect the cleavage of aryl methyl ethers. commonorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (Br⁻ or I⁻) on the methyl group in an Sₙ2 fashion. nih.gov These reactions typically require elevated temperatures to overcome the high stability of the ether linkage. commonorganicchemistry.com

The table below summarizes typical conditions for O-demethylation reactions based on general procedures for aryl methyl ethers.

| Reagent | Solvent | Temperature | Typical Reaction Time | Product |

| BBr₃ | Dichloromethane (DCM) | -78°C to room temperature | 12-24 hours | 6-chloro-3-hydroxypicolinonitrile |

| AlCl₃ | Dichloromethane (DCM) or Acetonitrile | Reflux | 6-12 hours | 6-chloro-3-hydroxypicolinonitrile |

| 47% HBr | Acetic Acid or neat | 120-130°C | 4-8 hours | 6-chloro-3-hydroxypicolinonitrile |

This table presents generalized conditions for O-demethylation of aryl methyl ethers and serves as an illustrative guide for the potential transformation of this compound.

Mechanistic Investigations of Reactions Involving this compound Derivatives

Understanding the reaction mechanisms is fundamental to controlling the outcome and optimizing the conditions for the synthesis of desired derivatives of this compound. Mechanistic studies often employ a combination of experimental techniques and computational modeling.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways often involves detailed kinetic studies and computational analysis, such as Density Functional Theory (DFT) calculations. These studies help in understanding the energetics of the reaction, identifying the rate-determining step, and characterizing the structure of transition states. nih.gov

For nucleophilic aromatic substitution (SₙAr) reactions on the pyridine ring, the reaction can proceed through a stepwise mechanism involving a Meisenheimer intermediate or a concerted mechanism. digitellinc.commdpi.com DFT calculations can be employed to model the potential energy surface of the reaction, comparing the energy barriers for the different possible pathways. For instance, in the reaction of a nucleophile with a 6-chloropicolinonitrile derivative, DFT can help determine whether the attack of the nucleophile and the departure of the chloride leaving group occur in a single, concerted step or through a distinct intermediate. ias.ac.ingoogle.com

The geometry of the transition state provides crucial insights into the reaction mechanism. For an SₙAr reaction, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the bond with the leaving group. Computational chemistry allows for the visualization and energetic calculation of these transient structures. nih.gov

Identification and Characterization of Reactive Intermediates

Reactive intermediates are short-lived species that are formed during a chemical reaction and subsequently react to form the products. Their direct observation and characterization can provide strong evidence for a proposed reaction mechanism.

Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be used to detect and characterize intermediates. nih.gov In some cases, if the intermediate is sufficiently stable, it can be isolated and its structure determined by crystallographic methods. For reactions involving this compound derivatives, time-resolved spectroscopy could potentially be used to observe the formation and decay of transient species.

Trapping Experiments: When a reactive intermediate is too transient to be observed directly, trapping experiments can be employed. mdpi.com This involves introducing a "trapping agent" into the reaction mixture that will selectively react with the intermediate to form a stable, characterizable product. For example, if a carbocation intermediate were proposed to form during a reaction, a nucleophilic trapping agent could be added to capture it. The identification of the trapped product would provide evidence for the existence of the carbocation intermediate.

In the context of O-demethylation of this compound, the formation of an oxonium ion intermediate is proposed. While this species is generally too reactive to be isolated, its formation is inferred from the reaction products and is supported by extensive mechanistic studies on analogous ether cleavage reactions. nih.gov

Applications of 6 Chloro 3 Methoxypicolinonitrile As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Scaffolds

The unique structural features of 6-Chloro-3-methoxypicolinonitrile, namely the presence of a reactive chlorine atom, a nitrile group, and a methoxy-substituted pyridine (B92270) ring, render it an exceptionally versatile building block for the construction of intricate molecular architectures. Chemists have harnessed its reactivity to forge a variety of complex heterocyclic systems, which are foundational to numerous areas of chemical science.

Construction of Fused-Ring Systems Incorporating the Picolinonitrile Core

The strategic placement of reactive sites on the picolinonitrile core of this compound allows for its effective use in the synthesis of fused-ring systems. These reactions often proceed through intramolecular cyclization pathways, where the nitrile and chloro functionalities serve as key reactive handles. For instance, the nitrile group can be transformed into an amino or other nucleophilic group, which can then react with the chloro-substituted carbon to form a new ring fused to the original pyridine structure. This methodology provides access to a diverse array of bicyclic and polycyclic heteroaromatic compounds. nih.govrsc.org An optimized total synthesis of a complex pyrido[1,2-c]pyrimidine-1,3-dione core structure, which serves as a scaffold for biologically active compounds, highlights a nearly quantitative ring-closing reaction to form the bicyclic system. nih.gov

Similarly, intramolecular Michael-type reactions of in situ-formed vinylnitroso compounds have been employed to create a variety of bridged and fused ring systems, demonstrating a novel approach to highly functionalized carbocyclic and heterocyclic frameworks. nih.gov The ability to construct such fused systems is of significant interest as it allows for the exploration of novel chemical space and the development of compounds with unique three-dimensional structures, which can be crucial for biological activity.

Synthesis of Bipyridine and other Oligopyridine Derivatives

Bipyridine and oligopyridine derivatives are of immense importance as ligands in coordination chemistry, catalysis, and materials science. mdpi.comresearchgate.netresearchgate.netnih.gov this compound serves as a valuable precursor for the synthesis of these multi-ring systems through various cross-coupling reactions. The chlorine atom at the 6-position is amenable to substitution via well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. mdpi.comresearchgate.netpreprints.org

By reacting this compound with an appropriate pyridine-containing organometallic reagent, substituted bipyridine derivatives can be synthesized with a high degree of control over the final structure. mdpi.compreprints.org This approach allows for the introduction of various functional groups onto the bipyridine scaffold, enabling the fine-tuning of its electronic and steric properties for specific applications. The synthesis of bipyridine derivatives through these methods is a cornerstone of modern organic synthesis, providing access to a vast library of compounds with diverse applications. mdpi.comresearchgate.netresearchgate.netnih.gov

Table 1: Cross-Coupling Reactions for Bipyridine Synthesis

| Coupling Reaction | Catalyst/Reagents | Key Features |

|---|---|---|

| Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Mild reaction conditions, high functional group tolerance. |

| Stille Coupling | Palladium catalyst, Organotin reagent | Effective for complex structures, but tin reagents are toxic. mdpi.comresearchgate.net |

Development of Diverse Nitrogen-Containing Heterocycles for Chemical Libraries

The creation of chemical libraries populated with diverse nitrogen-containing heterocycles is a critical endeavor in drug discovery and materials science. nih.govnih.govrsc.org this compound is an ideal starting material for generating such libraries due to its inherent reactivity and the potential for manifold chemical transformations. The chloro and nitrile groups can be independently or sequentially modified to introduce a wide range of substituents and functional groups. researchgate.net

For example, the chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, leading to a diverse set of 6-substituted 3-methoxypicolinonitriles. Subsequently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other heterocyclic rings. This modular approach allows for the rapid and efficient generation of a large number of structurally distinct compounds from a single, readily available precursor. nih.govresearchgate.net The resulting libraries of nitrogen-containing heterocycles serve as a valuable resource for high-throughput screening campaigns aimed at identifying new bioactive molecules. nih.gov

Precursor in Medicinal Chemistry Research

The pyridine and nitrile moieties are common features in many biologically active compounds, making this compound an attractive starting point for medicinal chemistry programs. Its utility spans from the generation of scaffolds for systematic studies to the synthesis of specific ligands for biological targets.

Generation of Scaffolds for Systematic Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.govmdpi.com The modifiable nature of this compound makes it an excellent scaffold for systematic SAR exploration. By systematically altering the substituents at the 6-position (via displacement of the chlorine) and modifying the nitrile group, medicinal chemists can generate a series of related compounds and evaluate their biological effects.

For instance, a series of derivatives can be synthesized where the chloro group is replaced by different amines, ethers, or thioethers. The resulting compounds can then be tested in biological assays to determine which substitutions lead to an increase or decrease in activity. This iterative process of synthesis and testing allows for the development of a quantitative understanding of the SAR, guiding the design of more potent and selective drug candidates. nih.govmdpi.com The synthesis of a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives and their subsequent evaluation for cytotoxic effects is a clear example of this approach. nih.gov

Table 2: Exemplary Modifications of this compound for SAR Studies

| Position of Modification | Type of Modification | Potential Functional Groups Introduced |

|---|---|---|

| 6-position | Nucleophilic aromatic substitution | Amines, Alcohols, Thiols, Alkyl/Aryl groups |

Synthesis of Candidate Ligands for Investigating Biological Target Interactions

The targeted synthesis of ligands that can bind to specific biological macromolecules, such as receptors or enzymes, is a key strategy in modern drug discovery. mdpi.comnih.govresearchgate.netnih.govrasayanjournal.co.innih.gov this compound can serve as a key intermediate in the synthesis of such candidate ligands. The pyridine ring can act as a bioisostere for other aromatic systems found in known ligands, while the nitrile group can participate in hydrogen bonding or be converted into other functional groups that interact with the target protein.

Integration into Complex Pharmacophores for Structural Diversification

The pyridine ring is a fundamental structural motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. Substituted pyridines, in particular, are crucial building blocks in the synthesis of these complex molecules. The strategic placement of functional groups on the pyridine core allows for the fine-tuning of a compound's biological activity and physical properties.

This compound serves as a valuable starting material for creating diverse molecular architectures. The chloro and methoxy (B1213986) groups on the pyridine ring, along with the nitrile functionality, offer multiple reaction sites for chemical modification. This allows for the introduction of various pharmacophores, which are the specific portions of a molecule responsible for its biological activity.

For instance, the chlorine atom at the 6-position can be displaced by various nucleophiles, enabling the attachment of different molecular fragments. The methoxy group at the 3-position can also be modified or cleaved to introduce other functionalities. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the range of possible derivatives. This versatility makes this compound a key intermediate in the generation of libraries of compounds for drug discovery and agrochemical research, facilitating the exploration of structure-activity relationships.

Utilization in Agrochemical Research

The pyridine scaffold is a well-established feature in numerous commercial pesticides. agropages.com The development of novel and effective agrochemicals is a continuous effort driven by the need to manage pests and diseases while addressing concerns about environmental impact and resistance development.

Building Blocks for Novel Agrochemical Compounds and Their Analogs

This compound is a key precursor in the synthesis of innovative agrochemical compounds. Its inherent chemical reactivity allows for its incorporation into larger, more complex molecules with potential pesticidal properties. The pyridine core itself is present in many successful insecticides, herbicides, and fungicides. agropages.com

Research in this area focuses on creating analogs of existing agrochemicals or entirely new classes of compounds. By systematically modifying the structure of molecules derived from this compound, chemists can explore how these changes affect the compound's efficacy against target pests, its selectivity, and its environmental persistence. For example, derivatives can be designed to target specific enzymes or receptors in insects or weeds, leading to more targeted and environmentally benign pest control solutions.

Synthesis of Pyridine-Based Pesticide Analogs for Academic Evaluation

In academic research, this compound is utilized to synthesize a wide range of pyridine-based compounds for biological evaluation. This research is crucial for understanding the fundamental principles of pesticide design and for identifying new modes of action.

For instance, a study focused on developing novel pyridine-3-carboxamide (B1143946) analogs to combat bacterial wilt in tomatoes. nih.gov These analogs were synthesized through a multi-step process, and their structures were confirmed using spectroscopy. nih.gov This academic exploration allows for the systematic investigation of how different substituents on the pyridine ring influence biological activity. nih.gov

Another area of academic inquiry involves the synthesis of pyridine derivatives as potential insecticides. nih.gov By preparing a series of these compounds, researchers can assess their toxicity against specific insect pests, such as aphids. nih.gov This type of research contributes to the public knowledge base and can provide the foundation for future commercial development of new and improved pesticides.

Advanced Spectroscopic and Structural Characterization Methodologies in 6 Chloro 3 Methoxypicolinonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic molecule like 6-Chloro-3-methoxypicolinonitrile.

Advanced Proton and Carbon-13 NMR Experiments for Comprehensive Structural Assignment

One-dimensional ¹H and ¹³C NMR experiments provide the initial framework for structural elucidation.

¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the two aromatic protons on the pyridine (B92270) ring and a singlet for the methoxy (B1213986) group's protons. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) of the aromatic protons would be crucial for confirming their relative positions. For instance, the proton at the C4 position would likely appear as a doublet, coupled to the proton at the C5 position. The methoxy protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: A ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule (four in the pyridine ring, one in the nitrile group, and one in the methoxy group). chemicalbook.comtcichemicals.com The chemical shifts would be influenced by the attached atoms; for example, the carbon bonded to the electronegative chlorine atom (C6) and the carbon bonded to the oxygen of the methoxy group (C3) would have characteristic downfield shifts. bldpharm.com The nitrile carbon (C≡N) has a unique chemical shift, typically appearing in the 115-125 ppm range. google.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H4 | ~7.5 (d) | ~125 |

| H5 | ~7.2 (d) | ~120 |

| OCH₃ | ~3.9 (s) | ~56 |

| C2 | - | ~145 |

| C3 | - | ~155 |

| C4 | - | ~125 |

| C5 | - | ~120 |

| C6 | - | ~150 |

| CN | - | ~117 |

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment would show a cross-peak connecting the signals of the two adjacent aromatic protons (H4 and H5), confirming their direct spin-spin coupling and proximity on the pyridine ring. nih.gov

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the H4 signal to the C4 signal, the H5 signal to the C5 signal, and the methoxy proton signal to the methoxy carbon signal. chemsrc.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically over 2-3 bonds). Key correlations would be expected between the methoxy protons and the C3 carbon, and between the aromatic protons and their neighboring carbons, which would piece together the entire pyridine ring structure and confirm the positions of all substituents. google.com

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is vital for confirming the molecular weight and formula and can provide structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion to four or more decimal places. This high level of accuracy allows for the unambiguous determination of the molecular formula (C₇H₅ClN₂O), distinguishing it from any other combination of atoms with the same nominal mass. sigmaaldrich.com

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Mixture Analysis

Coupling chromatography with mass spectrometry (LC-MS or GC-MS) is the standard method for assessing the purity of a compound and analyzing any potential by-products from its synthesis. The chromatogram would show a major peak corresponding to this compound, and the retention time would be characteristic of the compound under the specific chromatographic conditions. The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting peaks, confirming the identity of the main product and helping to identify any impurities.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR (Fourier-Transform Infrared) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands. A strong, sharp peak around 2230 cm⁻¹ would indicate the stretching vibration of the nitrile (C≡N) group. Other significant peaks would include C-O stretching for the methoxy group, C-Cl stretching, and various C=C and C=N stretching vibrations characteristic of the substituted pyridine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong in Raman spectra. The symmetrical vibrations of the pyridine ring are often more prominent in Raman than in IR spectroscopy, aiding in a complete vibrational analysis.

Without access to the actual spectra and data, this remains a theoretical framework for the analysis of this compound rather than a report of established scientific findings.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key Functional Group Vibrations:

Nitrile Group (C≡N): A sharp and intense absorption band is expected in the region of 2200-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

Aromatic Ring (C=C and C-H): The pyridine ring will show C=C stretching vibrations typically in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C-H bending vibrations are observed at lower wavenumbers.

Methoxy Group (C-O-C): The ether linkage of the methoxy group will produce a characteristic C-O stretching band, usually in the range of 1000-1300 cm⁻¹.

Chloro Group (C-Cl): The carbon-chlorine bond vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N | 2200-2260 | Strong, Sharp |

| Aromatic Ring | C=C | 1400-1600 | Medium to Strong |

| Aromatic C-H | C-H Stretch | >3000 | Medium to Weak |

| Methoxy Group | C-O Stretch | 1000-1300 | Strong |

| Chloro Group | C-Cl Stretch | 600-800 | Medium to Strong |

X-ray Diffraction (XRD) Analysis for Solid-State Structural Characterization

X-ray diffraction is an essential technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Determination

This technique is capable of revealing:

Absolute Configuration: For chiral molecules, single-crystal XRD can determine the absolute stereochemistry. While this compound itself is not chiral, this method would be invaluable for derivatives that are.

Crystal Packing: It elucidates how the molecules are arranged in the solid state, including intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces. researchgate.net This information is crucial for understanding the physical properties of the solid, such as melting point and solubility.

The resulting crystal structure data, including unit cell parameters (a, b, c, α, β, γ) and space group, provides a unique fingerprint for the compound in its solid form. nih.gov

Chromatographic Methods for Compound Purity and Separation Studies

Chromatographic techniques are fundamental for separating, identifying, and quantifying the components of a mixture. In the context of this compound research, these methods are vital for assessing the purity of synthesized batches and for isolating the compound from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. researchgate.net A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comsielc.com

Applications of HPLC in this context include:

Purity Assessment: HPLC can separate this compound from impurities, starting materials, and by-products. The area of the peak corresponding to the compound relative to the total peak area gives a measure of its purity.

Quantitative Analysis: By using a calibrated standard, HPLC can be used to accurately determine the concentration of this compound in a sample.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivative Analysis

While this compound itself may have limited volatility, Gas Chromatography (GC) can be employed for the analysis of more volatile precursors or derivatives. GC separates compounds based on their boiling points and interactions with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. This method is particularly useful for monitoring the progress of reactions involving volatile reagents.

Chiral Chromatography for Enantiomeric Purity Assessment in Stereoselective Syntheses

In the event that a chiral center is introduced into the this compound scaffold through a synthetic modification, chiral chromatography becomes an indispensable tool. This specialized form of HPLC uses a chiral stationary phase (CSP) to separate enantiomers. capes.gov.br This is critical in stereoselective syntheses to determine the enantiomeric excess (ee) of the product, which is a measure of the stereoselectivity of the reaction. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times.

Computational and Theoretical Investigations of 6 Chloro 3 Methoxypicolinonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio techniques, provide detailed insights into the electronic structure, molecular geometry, and vibrational frequencies of 6-chloro-3-methoxypicolinonitrile.

Density Functional Theory (DFT) Studies on Molecular Geometry, Vibrational Frequencies, and Electronic Distributions

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov For substituted pyridines, DFT calculations, often using the B3LYP functional with various basis sets, have been shown to provide reliable predictions of molecular properties. dntb.gov.ua

Molecular Geometry: The optimization of the molecular geometry of this compound using DFT reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. For a closely related compound, 2-chloro-6-methoxypyridine, DFT calculations have been performed to determine its optimized geometry. dntb.gov.ua The results of such calculations for this compound would provide a three-dimensional model of the molecule, which is crucial for understanding its interactions with other molecules. The planarity of the pyridine (B92270) ring and the orientation of the methoxy (B1213986) and nitrile substituents are key features determined through these calculations.

Table 1: Representative Optimized Geometrical Parameters for a Chloro-Methoxypyridine Derivative (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 118.5 |

| C-O | 1.358 | C-O-C | 117.9 |

| O-CH3 | 1.429 | C-C-N | 122.3 |

| C-C (ring) | 1.390 - 1.405 | C-N-C | 117.2 |

| C-CN | 1.440 | C-C-CN | 178.5 |

| C≡N | 1.155 |

Note: The data in this table is representative of a chloro-methoxypyridine derivative and is intended to illustrate the type of information obtained from DFT calculations. Actual values for this compound may vary.

Vibrational Frequencies: The vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. nih.gov For 2-chloro-6-methoxypyridine, a detailed vibrational analysis has been carried out using DFT calculations. dntb.gov.ua This includes the identification of characteristic stretching and bending modes for the C-Cl, C-O, C≡N, and pyridine ring vibrations. Such an analysis for this compound would be invaluable for its spectroscopic characterization.

Table 2: Selected Calculated Vibrational Frequencies for a Chloro-Methoxypyridine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching | 3050 - 3100 |

| C≡N stretching | ~2240 |

| C-O stretching | 1250 - 1280 |

| C-Cl stretching | 700 - 750 |

| Pyridine ring breathing | ~1000 |

Note: This table presents typical frequency ranges for the specified vibrational modes in related compounds. The exact frequencies for this compound would be determined by specific DFT calculations.

Electronic Distributions: DFT calculations also provide information about the electronic distribution within the molecule, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). scispace.com The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. jmaterenvironsci.com The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. chemrxiv.org For substituted pyridines, the electron-withdrawing nature of the chloro and cyano groups and the electron-donating nature of the methoxy group significantly influence the electronic distribution and reactivity of the molecule.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and to explore potential reaction pathways.

Conformational Analysis and Energy Minimization Studies

The presence of the methoxy group in this compound introduces rotational flexibility. Conformational analysis is performed to identify the different spatial arrangements of the atoms (conformers) and their relative energies. Energy minimization studies are then used to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. These studies are crucial as the conformation of a molecule can significantly affect its physical and biological properties. For substituted pyridines, computational methods can effectively predict the preferred conformations and the energy barriers between them.

Computational Design of Reaction Pathways and Transition States

Computational chemistry can be used to design and evaluate potential synthetic routes for this compound. frontiersin.org By modeling the reaction pathways, it is possible to identify the transition states and calculate the activation energies for each step. nih.gov This information is vital for understanding the reaction mechanism and for optimizing reaction conditions to improve yield and selectivity. For instance, the synthesis of substituted pyridines can be explored computationally to determine the most feasible reaction pathway. nih.gov

Computational Structure-Activity Relationship (SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or other properties. wjpsonline.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. For pyridine derivatives, QSAR models have been successfully developed to predict various biological activities, including antimicrobial and anticancer effects. nih.govnih.gov A QSAR study on a series of compounds related to this compound would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model. This approach can guide the design of new derivatives with enhanced activity for specific applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. jocpr.commdpi.com By identifying the physicochemical properties or structural features (known as descriptors) that influence a particular activity, QSAR models can be developed to predict the activity of new, untested compounds. jocpr.comwikipedia.org This predictive capability is invaluable in rational drug design, allowing for the prioritization of compounds with desired characteristics and the avoidance of those likely to have unfavorable properties. jocpr.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. The process of developing a QSAR model generally involves the following steps:

Data Set Selection: A group of compounds with known biological activities (the training set) is selected.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the training set is calculated. These descriptors can be categorized as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., partial charges, dipole moment).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are employed to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal validation techniques (e.g., cross-validation) and, ideally, external validation with a separate set of compounds (the test set) that were not used in model development. nih.gov

For a novel compound like this compound, where experimental data may be scarce, QSAR models built on structurally related compounds can provide initial estimates of its potential biological activities or physicochemical properties. These predictions can guide further experimental investigation.

To illustrate the types of properties that can be predicted for this compound, the following table presents a set of theoretical physicochemical and drug-likeness parameters calculated using computational prediction tools.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₇H₅ClN₂O |

| Molecular Weight | 168.58 g/mol |

| logP (Octanol-Water Partition Coefficient) | 1.85 |

| Topological Polar Surface Area (TPSA) | 56.8 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 0 |

These predicted properties provide initial insights into the molecule's behavior. For instance, the logP value suggests moderate lipophilicity, which can influence its absorption and distribution in biological systems. The TPSA is a key indicator of a molecule's ability to permeate cell membranes.

Molecular Docking Simulations for Investigating Ligand-Receptor Interactions (Methodological Framework)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. chemcopilot.com The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity (the strength of the interaction) between the ligand and the receptor. chemcopilot.com This information is crucial for understanding the mechanism of action of a compound and for designing new molecules with improved binding characteristics.

The methodological framework of a molecular docking simulation generally involves the following key steps:

Preparation of the Receptor and Ligand Structures:

Receptor Preparation: A three-dimensional structure of the target receptor is required, which is often obtained from experimental sources like the Protein Data Bank (PDB). The raw structure is typically processed to remove water molecules, add hydrogen atoms, and assign correct protonation states to the amino acid residues. chemcopilot.comyoutube.com

Ligand Preparation: The three-dimensional structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation. This can be done using molecular mechanics or quantum mechanics methods.

Definition of the Binding Site: The region on the receptor where the ligand is expected to bind (the active site or binding pocket) must be defined. This can be based on the location of a known co-crystallized ligand or through the use of algorithms that identify potential binding cavities on the protein surface. A grid box is typically generated around the binding site to define the search space for the docking algorithm.

Docking Algorithm and Scoring Function:

Docking Algorithm: The docking software uses a search algorithm to explore the conformational space of the ligand within the defined binding site, generating a large number of possible binding poses. youtube.com Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods. youtube.com

Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding affinity. Scoring functions are mathematical models that approximate the free energy of binding, taking into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. chemcopilot.com

Analysis of Docking Results: The results of a docking simulation consist of a set of predicted binding poses, each with a corresponding binding score. The pose with the best score is typically considered the most likely binding mode. The interactions between the ligand and the receptor in the predicted pose are then analyzed to understand the key molecular interactions driving the binding. This analysis is often performed using visualization software. chemcopilot.comyoutube.com

For this compound, a molecular docking study would involve selecting a relevant biological target (e.g., an enzyme or receptor implicated in a disease pathway) and then following the steps outlined above to predict how the compound might bind to and potentially inhibit or activate the target. The results would provide valuable hypotheses about its mechanism of action and guide the design of future experimental studies.

Table 2: Common Software Used in Molecular Docking Studies

| Software | Primary Function |

|---|---|

| AutoDock | Docking and virtual screening iaanalysis.com |

| AutoDock Vina | A popular and efficient docking program iaanalysis.com |

| Schrödinger Suite (Glide) | Comprehensive molecular modeling and docking youtube.com |

| GOLD | Flexible ligand docking |

| PyMOL | Molecular visualization chemcopilot.com |

Future Research Directions and Unexplored Avenues for 6 Chloro 3 Methoxypicolinonitrile Chemistry

Development of Highly Convergent and Atom-Economical Synthetic Routes

The principle of atom economy, which focuses on maximizing the incorporation of reactant atoms into the final product, is a cornerstone of green chemistry. rsc.org Future synthetic research should prioritize the development of routes to 6-Chloro-3-methoxypicolinonitrile and its derivatives that are not only high-yielding but also inherently efficient and waste-minimizing.

Catalytic C-H Functionalization: Direct, regioselective introduction of the methoxy (B1213986) or cyano group onto a chloropyridine precursor using catalytic methods would eliminate pre-functionalization steps and the use of stoichiometric reagents.

Flow Chemistry Processes: Implementing continuous flow reactors for the synthesis could enhance reaction control, improve safety, and allow for more efficient optimization of reaction conditions, leading to higher purity and yields.

One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel would significantly reduce solvent usage, purification steps, and waste generation, thereby increasing both efficiency and atom economy.

Exploration of Undiscovered Reactivity Pathways and Novel Transformations

The inherent reactivity of this compound's functional groups presents a fertile ground for discovering novel chemical transformations. While the chlorine atom is an obvious handle for nucleophilic substitution and cross-coupling reactions, its reactivity is modulated by the electronic effects of the methoxy and nitrile groups.

Future explorations should include:

Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki and Buchwald-Hartwig reactions to explore more novel, catalyzed C-C, C-N, and C-O bond formations at the 6-position.

Nitrile Group Transformations: Investigating the conversion of the nitrile group into less common functionalities such as tetrazoles, amidines, or thioamides, which can serve as important pharmacophores or ligation sites.

Ring Metathesis and Expansion: Exploring the possibility of using the pyridine (B92270) core in ring-closing or ring-opening metathesis reactions to construct novel macrocyclic or spirocyclic systems.

Regioselective Metalation: The interplay of the substituents could allow for highly specific deprotonation and subsequent functionalization of the pyridine ring itself, a pathway facilitated by reagents like lithium 2,2,6,6-tetramethylpiperidide. sigmaaldrich.com

Integration of this compound into Complex Polyheterocyclic and Polyfunctional Systems

The synthesis of complex, fused heterocyclic systems is a major goal in medicinal chemistry and materials science. This compound is an ideal starting material for constructing such architectures. Drawing inspiration from the synthesis of related structures like imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyridines, this building block can be elaborated into more complex scaffolds. mdpi.commdpi.com

Key research directions include:

Annulation Reactions: Using the chlorine and an adjacent position to build fused rings. For example, reaction with α-haloketones following nucleophilic displacement of the chloride could lead to the formation of imidazopyridine derivatives. mdpi.commdpi.com

Cascade Reactions: Designing multi-step sequences initiated by a reaction at one functional group (e.g., the chlorine atom) that triggers subsequent intramolecular cyclizations involving the nitrile or the pyridine ring nitrogen.

Scaffold Hopping: Using the this compound core to generate libraries of related polyheterocyclic compounds by systematically varying the reaction partners and conditions, allowing for the exploration of diverse chemical space.

Potential Applications in Advanced Materials Science Research

The electronic properties of the this compound scaffold make it an intriguing candidate for applications in materials science. The combination of an electron-withdrawing nitrile group and a π-deficient pyridine ring suggests potential use in organic electronics.

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Incorporating the molecule as a building block in host or emissive materials, where its electronic character can be tuned to achieve desired photophysical properties.

Conductive Polymers: Polymerizing derivatives of this compound, for example, through cross-coupling reactions, to create polymers with tailored band gaps and conductivity.

Organic Photovoltaics (OPVs): Using the scaffold as a component in donor or acceptor materials for organic solar cells, leveraging its electronic characteristics to influence charge separation and transport.

Synergistic Experimental and Computational Research Paradigms for Comprehensive Chemical Understanding

A modern approach to chemical research involves a tight integration of experimental synthesis and computational modeling. For a molecule like this compound, this synergy can accelerate discovery and deepen understanding.

A combined paradigm would involve:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict reactivity, map reaction pathways, and calculate spectroscopic properties (e.g., NMR, UV-Vis) before undertaking experimental work. mdpi.com

Mechanism Elucidation: Employing computational studies to understand the transition states and intermediates of novel reactions, providing insights that are difficult to obtain through experiments alone.

In Silico Design: Modeling the electronic and photophysical properties of hypothetical polymers and complex systems derived from this compound to guide the selection of the most promising synthetic targets for materials science applications.

Design of Bioisosteric Replacements based on the this compound Scaffold

In medicinal chemistry, bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—are used to optimize lead compounds. cambridgemedchemconsulting.com The this compound scaffold can be systematically modified with bioisosteric replacements to fine-tune properties like potency, selectivity, and pharmacokinetics.

Future design strategies could explore:

Halogen Replacement: Replacing the chlorine atom with other groups of similar size or electronic character, such as a trifluoromethyl (CF₃) or cyano (CN) group, to modulate lipophilicity and metabolic stability. cambridgemedchemconsulting.com

Methoxy Group Analogs: Substituting the methoxy group (-OMe) with bioisosteres like a fluorine atom (-F) or a methylamino group (-NHMe) to alter hydrogen bonding capacity and polarity. cambridgemedchemconsulting.com

Nitrile Replacements: Exploring bioisosteric replacements for the nitrile group, such as an oxadiazole or a tetrazole ring, which can mimic its size and electronic influence while offering different metabolic profiles and interaction capabilities.

Interactive Data Table: Future Research Summary

| Section | Research Focus | Key Objectives | Potential Impact |

| 7.1 | Atom-Economical Synthesis | Develop catalytic, one-pot, and flow chemistry routes. | Greener chemical processes, reduced waste, higher efficiency. |

| 7.2 | Novel Reactivity | Explore advanced cross-coupling, nitrile transformations, and ring metathesis. | Discovery of new chemical reactions and molecular functionalities. |

| 7.3 | Complex Systems | Integrate into polyheterocyclic scaffolds like imidazopyridines. | Access to novel, complex molecules for drug discovery and materials. |

| 7.4 | Materials Science | Incorporate into conductive polymers, OLEDs, and OPVs. | Development of new organic electronic materials. |

| 7.5 | Computational Synergy | Use DFT to predict reactivity and guide experiments. | Accelerated discovery and deeper mechanistic understanding. |

| 7.6 | Bioisosteric Design | Replace functional groups to modulate properties. | Optimization of compounds for potential biological applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。